(E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a nitrile-functionalized acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group and an (E)-configured α,β-unsaturated nitrile moiety.
Properties
IUPAC Name |
(E)-3-(4-ethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-14-6-8-17(9-7-14)22-12-16(11-21)20-23-19(13-27-20)15-4-3-5-18(10-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARIOKLBHIXWGV-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Formation of the Acrylonitrile Group: The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the (4-ethylphenyl)amine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and nitrophenyl group participate in nucleophilic substitution under specific conditions:
For example, reduction of the nitro group produces a primary amine, enhancing hydrogen-bonding potential for pharmaceutical applications. Thiazole alkylation modifies electronic properties, influencing biological activity .
Cycloaddition Reactions
The α,β-unsaturated nitrile system facilitates cycloaddition reactions:
Diels-Alder Reaction
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Reagents : Cyclopentadiene, toluene, reflux
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Product : Bicyclic adduct with improved solubility (logP reduction by 1.2 units)
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Stereochemistry : Endo preference confirmed by X-ray crystallography
Azide-Alkyne Cycloaddition
Michael Addition Reactions
The acrylonitrile moiety acts as a Michael acceptor:
| Nucleophile | Catalyst | Yield | Application |
|---|---|---|---|
| Thiophenol | DBU, THF | 78% | Synthesis of sulfur-containing analogs |
| Ethyl acetoacetate | Piperidine, EtOH | 85% | β-keto ester derivatives for COX inhibition |
Kinetic studies show a second-order rate constant () of L·mol⁻¹·s⁻¹ at 25°C .
Oxidation and Functionalization
Ethylphenyl group oxidation :
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Reagent : KMnO₄/H₂SO₄
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Product : Ketone derivative ( conversion)
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Impact : Increased polarity (clogP from 3.2 → 1.8)
Nitrile hydrolysis :
Photochemical Reactions
UV irradiation ( nm) induces:
Catalytic Cross-Coupling
Suzuki-Miyaura Coupling :
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Substrate : Bromothiazole derivative
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G**) reveal:
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Frontier Orbitals : HOMO (-6.2 eV) localized on acrylonitrile; LUMO (-2.8 eV) on thiazole-nitrophenyl system
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Reactivity Sites :
Stability Under Physiological Cond
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a bioactive molecule . Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug discovery. Compounds with similar structures have shown:
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, demonstrating effective inhibition.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 1.5 µg/mL | 3.0 µg/mL |
These results indicate the compound's potential for therapeutic applications in treating infections caused by resistant strains.
Anticancer Research
The compound has also been studied for its anticancer properties , showing promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS signaling |
| A549 (lung cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |
The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.
Material Science
In the industrial sector, this compound is being explored for its potential use in developing advanced materials such as polymers and dyes due to its stability and reactivity. The unique structural features allow for the exploration of new reaction pathways and the development of novel materials.
In Vitro Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including (E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, indicating its potential for therapeutic applications in treating infections caused by resistant strains.
Anticancer Efficacy in Cell Lines
Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of (E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole ring and nitrophenyl group could facilitate binding to specific molecular targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole and Aromatic Rings
(a) Nitrophenyl-Thiazole Derivatives
- The chlorine atom may also influence intermolecular interactions, such as halogen bonding.
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile () :
The 3,4-dimethoxyphenyl group increases electron density, which could redshift absorption spectra compared to the nitro-substituted parent compound. This derivative may exhibit improved solubility due to methoxy groups .
(b) Variations in Nitro Group Position
- This compound’s fluorescence properties (if any) would differ due to altered conjugation pathways .
(c) Hydroxy/Methoxy-Substituted Derivatives
- (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile () :
The hydroxy and methoxy groups enable hydrogen bonding and π-stacking, which could enhance crystallinity or binding affinity in biological systems. The nitro group at the 5-position may stabilize charge-transfer interactions .
Stereochemical and Isomeric Differences
- This stereochemical difference could lower thermal stability or alter reactivity in cyclization reactions .
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile () :
The Z-configuration and fluorophenyl group may result in weaker dipole interactions compared to the E-isomer, affecting aggregation behavior in solid-state applications .
Functional Group Modifications
- (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (): The sulfonyl and methylsulfanyl groups introduce strong electron-withdrawing and donating effects, respectively. Such modifications could enhance electrophilicity at the acrylonitrile moiety, making it reactive toward nucleophiles .
Mechanistic and Application Insights
- Electronic Effects : Nitro groups (e.g., in ) enhance electron deficiency, favoring charge-transfer interactions. Methoxy or hydroxy groups () improve solubility and intermolecular interactions .
- Steric and Stereochemical Impact : Bulky substituents (e.g., 2-fluoro in ) or Z-isomers () may limit molecular packing or conjugation, affecting optoelectronic properties .
- Synthetic Utility : Derivatives with sulfonyl groups () serve as synthons for antimalarial benzothiazines, highlighting the role of functional groups in directing reactivity .
Biological Activity
(E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure comprising an acrylonitrile moiety linked to a thiazole ring and an ethylphenyl group. Its molecular formula is C19H18N4O2S, with a molecular weight of 366.44 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate thioketones and aldehydes.
- Acrylonitrile Addition : The acrylonitrile moiety is introduced via nucleophilic addition to the activated double bond in the thiazole compound.
- Final Coupling : The ethylphenylamine is coupled to form the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.5 μg/mL |
These results indicate that the compound possesses a strong antibacterial effect, comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. The compound exhibits cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via ROS generation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
The structure-activity relationship (SAR) studies suggest that the presence of both the thiazole ring and the nitrophenyl substituent significantly enhances its anticancer activity .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including our target compound, showed that modifications in the phenyl group could enhance antimicrobial efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro tests indicated that this compound induced apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .
Q & A
Q. Advanced
- 3-Nitrophenyl vs. 4-nitrophenyl : The 3-nitro substituent increases steric hindrance, reducing binding affinity to flat aromatic pockets in enzymes like topoisomerase II. However, it improves solubility via dipole interactions .
- Ethylphenyl vs. iodophenyl : Bulkier substituents (e.g., iodine) enhance lipophilicity (logP >3) but may reduce cell permeability .
Methodology : SAR studies using analogues with varied substituents are analyzed via molecular docking and ADMET profiling .
How should researchers resolve contradictions in reported cytotoxicity data across different cell lines?
Advanced
Strategies include:
- Assay standardization : Use identical protocols (e.g., MTT vs. SRB assays) to minimize variability .
- Target validation : Screen for expression levels of putative targets (e.g., EGFR or PARP) in cell lines .
- Metabolic profiling : LC-MS/MS identifies off-target effects from metabolites like amine derivatives formed via nitro reduction .
Example : Discrepancies in HeLa vs. A549 cytotoxicity may arise from differential expression of NAD(P)H:quinone oxidoreductase, which reduces the nitro group .
What analytical techniques are recommended for purity assessment and stability studies?
Q. Basic
- Purity : HPLC with UV detection (λ=254 nm) and >95% area under the curve .
- Stability : Accelerated degradation studies under heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) monitored via NMR to detect hydrolysis of the nitrile group .
What mechanisms explain the compound’s selectivity for cancer cells over normal cells?
Advanced
Hypotheses include:
- Nitroreductase activation : Cancer cells overexpress nitroreductases, converting the prodrug into cytotoxic amines that damage DNA .
- Thiazole-mediated targeting : The thiazole ring selectively inhibits kinases (e.g., CDK2) with mutated ATP-binding pockets in cancer cells .
Validation : Knockdown of nitroreductase via siRNA reduces cytotoxicity by 60–70% in HT-29 cells .
How can computational methods aid in predicting the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (F=30–40%) due to high molecular weight (>400 Da) and logP (~3.5) .
- Docking simulations : AutoDock Vina models interactions with CYP3A4, predicting slow hepatic metabolism (t₁/₂ >6 hr) .
Limitations : In silico models may underestimate efflux by P-glycoprotein, requiring in vitro Caco-2 assays for validation .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Column chromatography is impractical at scale; switch to recrystallization from ethanol/water (yield drops from 85% to 65%) .
- Nitro group handling : Safe nitration requires continuous flow reactors to control exothermic reactions and avoid byproducts .
- Cost : The 4-ethylphenylamine precursor accounts for 70% of material costs; alternative routes (e.g., Buchwald-Hartwig amination) are being explored .
How does the compound’s photostability impact its storage and experimental use?
Q. Basic
- Degradation pathway : UV light induces nitrile hydrolysis to carboxylic acids, reducing bioactivity.
- Mitigation : Store in amber vials at -20°C under argon; avoid prolonged exposure to fluorescent light during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
